1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine
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Overview
Description
1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is a complex organic compound with the molecular formula C26H26N6O4 This compound is characterized by its phthalazine core structure, which is substituted with two (3,4-dimethoxyphenyl)methylideneamino groups
Preparation Methods
The synthesis of 1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation reaction between phthalazine-1,4-diamine and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine can be compared with other similar compounds, such as:
1-N,4-N-bis[(E)-(2,6-dinitrophenyl)methylideneamino]phthalazine-1,4-diamine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N(4),N(4′)-Bis[(E)-(4-methoxyphenyl)methylidene][1,1′-biphenyl]-4,4′-diamine: Another related compound with different substituents, which affects its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
CAS No. |
27704-10-5 |
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Molecular Formula |
C26H26N6O4 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C26H26N6O4/c1-33-21-11-9-17(13-23(21)35-3)15-27-29-25-19-7-5-6-8-20(19)26(32-31-25)30-28-16-18-10-12-22(34-2)24(14-18)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32) |
InChI Key |
JFVDLBPHYMRMFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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